![molecular formula C15H22N2O3S B296162 4-[allyl(methylsulfonyl)amino]-N,N-diethylbenzamide](/img/structure/B296162.png)

4-[allyl(methylsulfonyl)amino]-N,N-diethylbenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-[allyl(methylsulfonyl)amino]-N,N-diethylbenzamide, also known as ADMA, is a chemical compound that has gained attention in the scientific community due to its potential applications in research and medicine. ADMA is a small molecule inhibitor of protein arginine methyltransferase (PRMT) enzymes, which play a crucial role in the regulation of gene expression and cellular signaling pathways. In

Mécanisme D'action

4-[allyl(methylsulfonyl)amino]-N,N-diethylbenzamide acts as a competitive inhibitor of PRMT enzymes by binding to the active site of the enzyme and preventing the transfer of methyl groups to arginine residues on target proteins. This leads to a reduction in the methylation of target proteins and a subsequent alteration in their function and signaling pathways. The specific target proteins and pathways affected by 4-[allyl(methylsulfonyl)amino]-N,N-diethylbenzamide vary depending on the cell type and context.

Biochemical and Physiological Effects

The biochemical and physiological effects of 4-[allyl(methylsulfonyl)amino]-N,N-diethylbenzamide are diverse and depend on the cell type and context. 4-[allyl(methylsulfonyl)amino]-N,N-diethylbenzamide has been shown to affect various cellular processes such as transcriptional regulation, protein synthesis, and cell proliferation. In addition, 4-[allyl(methylsulfonyl)amino]-N,N-diethylbenzamide has been shown to modulate various signaling pathways such as the MAPK/ERK pathway, the PI3K/AKT pathway, and the NF-κB pathway. The physiological effects of 4-[allyl(methylsulfonyl)amino]-N,N-diethylbenzamide include suppression of tumor growth, neuroprotection, and cardioprotection.

Avantages Et Limitations Des Expériences En Laboratoire

One of the major advantages of using 4-[allyl(methylsulfonyl)amino]-N,N-diethylbenzamide in lab experiments is its specificity for PRMT enzymes, which allows for targeted inhibition of these enzymes without affecting other cellular processes. In addition, 4-[allyl(methylsulfonyl)amino]-N,N-diethylbenzamide has been shown to have low toxicity and good solubility in aqueous solutions, making it suitable for in vitro and in vivo experiments. However, one of the limitations of using 4-[allyl(methylsulfonyl)amino]-N,N-diethylbenzamide is its relatively low potency compared to other PRMT inhibitors, which may require higher concentrations for effective inhibition. In addition, the off-target effects of 4-[allyl(methylsulfonyl)amino]-N,N-diethylbenzamide on other cellular processes and signaling pathways should be carefully considered when designing experiments.

Orientations Futures

There are several future directions for research on 4-[allyl(methylsulfonyl)amino]-N,N-diethylbenzamide. One area of research is the development of more potent and selective PRMT inhibitors based on the structure of 4-[allyl(methylsulfonyl)amino]-N,N-diethylbenzamide. Another area of research is the identification of specific target proteins and pathways affected by 4-[allyl(methylsulfonyl)amino]-N,N-diethylbenzamide in different cell types and contexts. In addition, the use of 4-[allyl(methylsulfonyl)amino]-N,N-diethylbenzamide as a therapeutic agent in cancer, neurodegenerative diseases, and cardiovascular diseases should be further explored in preclinical and clinical studies. Finally, the role of 4-[allyl(methylsulfonyl)amino]-N,N-diethylbenzamide in other cellular processes and signaling pathways should be investigated to gain a more comprehensive understanding of its biological effects.

Méthodes De Synthèse

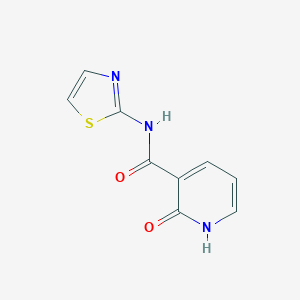

The synthesis of 4-[allyl(methylsulfonyl)amino]-N,N-diethylbenzamide involves the reaction of N,N-diethylbenzamide with allyl methyl sulfone in the presence of a base catalyst. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of 4-[allyl(methylsulfonyl)amino]-N,N-diethylbenzamide as the final product. The purity and yield of 4-[allyl(methylsulfonyl)amino]-N,N-diethylbenzamide can be improved through various purification techniques such as column chromatography and recrystallization.

Applications De Recherche Scientifique

4-[allyl(methylsulfonyl)amino]-N,N-diethylbenzamide has been extensively studied for its potential applications in cancer research, neurodegenerative diseases, and cardiovascular diseases. PRMT enzymes have been implicated in the development and progression of cancer, and inhibition of these enzymes by 4-[allyl(methylsulfonyl)amino]-N,N-diethylbenzamide has been shown to suppress tumor growth in various cancer models. 4-[allyl(methylsulfonyl)amino]-N,N-diethylbenzamide has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In addition, 4-[allyl(methylsulfonyl)amino]-N,N-diethylbenzamide has been shown to have cardioprotective effects by reducing inflammation and oxidative stress in animal models of cardiovascular diseases.

Propriétés

Formule moléculaire |

C15H22N2O3S |

|---|---|

Poids moléculaire |

310.4 g/mol |

Nom IUPAC |

N,N-diethyl-4-[methylsulfonyl(prop-2-enyl)amino]benzamide |

InChI |

InChI=1S/C15H22N2O3S/c1-5-12-17(21(4,19)20)14-10-8-13(9-11-14)15(18)16(6-2)7-3/h5,8-11H,1,6-7,12H2,2-4H3 |

Clé InChI |

AKSSNNKLYQNTIW-UHFFFAOYSA-N |

SMILES |

CCN(CC)C(=O)C1=CC=C(C=C1)N(CC=C)S(=O)(=O)C |

SMILES canonique |

CCN(CC)C(=O)C1=CC=C(C=C1)N(CC=C)S(=O)(=O)C |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(2-Chlorophenyl)-6-phenyl-4lambda~4~-[1,2,4]dithiazolo[5,1-e][1,2,4]dithiazole](/img/structure/B296079.png)

![2-[3-(Trifluoromethyl)anilino]propanoic acid](/img/structure/B296087.png)

![Dimethyl 4-(4-{[bis(methylsulfanyl)methylene]amino}benzyl)phenyldithioimidocarbonate](/img/structure/B296088.png)

![Dimethyl 4-{[bis(methylsulfanyl)methylene]amino}-2-methylphenyldithioimidocarbonate](/img/structure/B296089.png)

![Dimethyl 4-(4-{[bis(methylsulfanyl)methylene]amino}phenoxy)phenyldithioimidocarbonate](/img/structure/B296090.png)

![Dimethyl 4-[2-(4-{[bis(methylsulfanyl)methylene]amino}phenyl)vinyl]phenyldithioimidocarbonate](/img/structure/B296091.png)

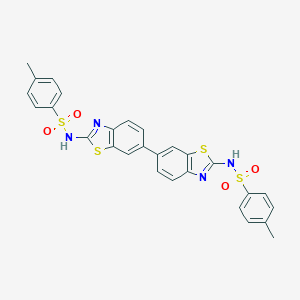

![N-(1,3-benzothiazol-2-yl)-N-(4-{2-[4-(1,3-benzothiazol-2-ylamino)phenyl]vinyl}phenyl)amine](/img/structure/B296104.png)

![N-(4-{[4-(1,3-benzothiazol-2-ylamino)phenyl]peroxy}phenyl)-1,3-benzothiazol-2-amine](/img/structure/B296105.png)